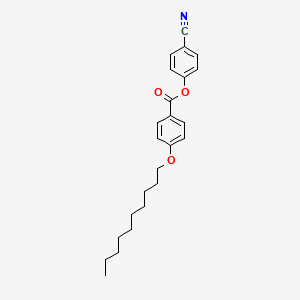![molecular formula C28H27F7N2O2S B1658249 2-{1-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-N-(2-METHYLPROPYL)FORMAMIDO}-N-[(4-FLUOROPHENYL)METHYL]-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]ACETAMIDE CAS No. 6024-35-7](/img/structure/B1658249.png)
2-{1-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-N-(2-METHYLPROPYL)FORMAMIDO}-N-[(4-FLUOROPHENYL)METHYL]-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]ACETAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{1-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-N-(2-METHYLPROPYL)FORMAMIDO}-N-[(4-FLUOROPHENYL)METHYL]-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a thiophene ring, and multiple trifluoromethyl groups, making it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-N-(2-METHYLPROPYL)FORMAMIDO}-N-[(4-FLUOROPHENYL)METHYL]-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the 4-fluorophenylmethylamine and 3-methylthiophene intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s stability and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale.
化学反応の分析
Types of Reactions
2-{1-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-N-(2-METHYLPROPYL)FORMAMIDO}-N-[(4-FLUOROPHENYL)METHYL]-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions may result in the replacement of specific functional groups with new ones.
科学的研究の応用
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms, synthesis techniques, and material properties.
Biology: It may be used in biochemical assays to investigate its interactions with biological molecules and pathways.
Medicine: The compound could be explored for its potential therapeutic effects, including its ability to interact with specific molecular targets.
Industry: Its properties may make it suitable for use in the development of new materials, pharmaceuticals, or chemical processes.
作用機序
The mechanism by which 2-{1-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-N-(2-METHYLPROPYL)FORMAMIDO}-N-[(4-FLUOROPHENYL)METHYL]-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]ACETAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The compound’s structure allows it to bind to these targets with high specificity, potentially modulating their activity and resulting in various biological effects.
類似化合物との比較
Similar Compounds
2-Fluorodeschloroketamine: This compound shares a fluorophenyl group and has similar structural features, making it a useful comparison for studying the effects of fluorine substitution.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural features
特性
CAS番号 |
6024-35-7 |
|---|---|
分子式 |
C28H27F7N2O2S |
分子量 |
588.6 g/mol |
IUPAC名 |
N-[2-[(4-fluorophenyl)methyl-[(3-methylthiophen-2-yl)methyl]amino]-2-oxoethyl]-N-(2-methylpropyl)-3,5-bis(trifluoromethyl)benzamide |
InChI |
InChI=1S/C28H27F7N2O2S/c1-17(2)13-37(26(39)20-10-21(27(30,31)32)12-22(11-20)28(33,34)35)16-25(38)36(15-24-18(3)8-9-40-24)14-19-4-6-23(29)7-5-19/h4-12,17H,13-16H2,1-3H3 |
InChIキー |
KWTHGNPAAKFCAB-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=C1)CN(CC2=CC=C(C=C2)F)C(=O)CN(CC(C)C)C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
正規SMILES |
CC1=C(SC=C1)CN(CC2=CC=C(C=C2)F)C(=O)CN(CC(C)C)C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}(4-methoxyphenyl)methanone](/img/structure/B1658167.png)

![(5Z)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B1658171.png)
![2-(3-Chloro-phenyl)-5-methyl-pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1658173.png)
![2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride](/img/structure/B1658174.png)
![N-[(4-Bromo-5-methyl-2-furyl)methylideneamino]-2-(2-methyl-1,3-dioxolan-2-YL)acetamide](/img/structure/B1658175.png)

![3-[(4Z)-4-[(3-bromophenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B1658180.png)
![6-Chloro-3,5,7-trimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1658181.png)
![1-[2,6-BIS(PROPAN-2-YL)PHENYL]-3-{2-[3-(4-CHLOROPHENYL)-4-OXOIMIDAZOLIDIN-1-YL]-2-OXOETHYL}-3-PROPYLUREA](/img/structure/B1658183.png)

![2-Morpholin-4-ylmethyl-1H-naphtho[2,3-d]imidazole](/img/structure/B1658188.png)
![Ethyl cyano[2-ethyl-4-(4-fluorophenyl)-2-methyloxan-4-yl]acetate](/img/structure/B1658189.png)
